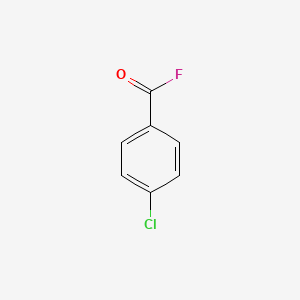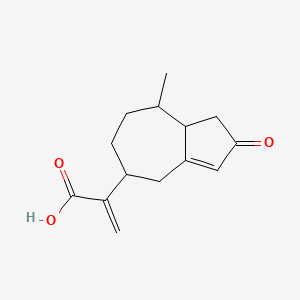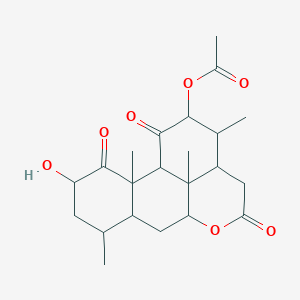
Benzoyl fluoride, 4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl fluoride, 4-chloro-: is an organic compound with the molecular formula C7H4ClFO . It is a derivative of benzoyl fluoride where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidative Dearomatization: One method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins.
Halogen Exchange: Another method involves the reaction of 4-chloro-benzoyl chloride with potassium fluoride in tetramethylene sulfone at high temperatures (200-220°C).
Industrial Production Methods: Industrial production methods typically involve large-scale halogen exchange reactions, where 4-chloro-benzoyl chloride is reacted with fluoride sources under controlled conditions to produce benzoyl fluoride, 4-chloro-.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzoyl fluoride, 4-chloro- undergoes nucleophilic substitution reactions, particularly at the benzylic position.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is commonly used as a catalyst in these reactions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl fluorides depending on the nucleophile used.
Friedel-Crafts Acylation: Products are typically acylated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a mild fluorinating agent in organic synthesis .
- Employed in the synthesis of fluorinated compounds, which are valuable in various chemical processes .
Biology and Medicine:
- Fluorinated compounds, including benzoyl fluoride derivatives, are used in pharmaceuticals for their enhanced stability and bioavailability .
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects through electrophilic aromatic substitution mechanisms, particularly in Friedel-Crafts acylation reactions .
- The chlorine and fluorine atoms on the benzene ring influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Molecular Targets and Pathways:
- Targets include aromatic compounds that undergo substitution or acylation reactions.
- Pathways involve the formation of carbocations and subsequent substitution or addition reactions .
Comparación Con Compuestos Similares
Benzoyl chloride, 4-fluoro-: Similar in structure but with a fluorine atom instead of chlorine.
4-Fluorobenzoyl chloride: Another derivative with fluorine substitution.
Uniqueness:
Propiedades
Número CAS |
456-21-3 |
|---|---|
Fórmula molecular |
C7H4ClFO |
Peso molecular |
158.56 g/mol |
Nombre IUPAC |
4-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
Clave InChI |
XUPDMYDJDICHJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)




